1H-imidazo[4,5-g]quinoxaline 1H-imidazo[4,5-g]quinoxaline
Brand Name: Vulcanchem
CAS No.: 269-10-3
VCID: VC11423548
InChI: InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H
SMILES: C1=CN=C2C=C3C(=NC=N3)C=C2N1
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

1H-imidazo[4,5-g]quinoxaline

CAS No.: 269-10-3

Cat. No.: VC11423548

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

1H-imidazo[4,5-g]quinoxaline - 269-10-3

Specification

CAS No. 269-10-3
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 8H-imidazo[4,5-g]quinoxaline
Standard InChI InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H
Standard InChI Key OGPQLARKWUDZBQ-UHFFFAOYSA-N
SMILES C1=CN=C2C=C3C(=NC=N3)C=C2N1
Canonical SMILES C1=CN=C2C=C3C(=NC=N3)C=C2N1

Introduction

Chemical Architecture and Fundamental Properties

Structural Characteristics

The 1H-imidazo[4,5-g]quinoxaline system consists of a quinoxaline backbone fused with an imidazole ring at positions 4 and 5. Key features include:

  • Aromaticity: The planar, conjugated π-system enables charge transport in materials applications.

  • Tautomerism: Prototropic shifts between N1-H and N3-H positions create dynamic reactivity profiles.

  • Electron Density: Four nitrogen atoms confer strong hydrogen-bonding capacity and metal coordination potential .

The canonical SMILES representation (C1=CN=C2C=C3C(=NC=N3)C=C2N1) and IUPAC name (8H-imidazo[4,5-g]quinoxaline) precisely define its topology. X-ray crystallography reveals bond lengths of 1.32–1.41 Å for C-N bonds and dihedral angles <5° between rings, confirming planarity .

Synthetic Methodologies

Laboratory-Scale Synthesis

Two principal routes dominate synthesis:

Route 1: Imidazole-Quinoxaline Cyclization
Reacting 1-(2-isocyanophenyl)-1H-imidazole under iridium catalysis (phenyliodine(III) dicyclohexanecarboxylate) with visible light irradiation yields 68–72% product. Microwave-assisted variants reduce reaction times from 24 h to 45 min .

Route 2: Palladium-Catalyzed Coupling
Buchwald-Hartwig amination of 4,5-dibromoquinoxaline with imidazole derivatives achieves 81% yield using Pd(OAc)₂/Xantphos in toluene at 110°C .

Table 1: Comparative Synthesis Metrics

MethodCatalystYield (%)Time (h)Purity (%)
Light-mediatedIr(ppy)₃722498.5
Microwave None690.7597.2
Pd-coupling Pd(OAc)₂/Xantphos811299.1

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC: 2 μg/mL (vs. 32 μg/mL for vancomycin)

  • Disrupts cell membrane integrity within 30 min (propidium iodide uptake assay)

Antifungal activity against Candida albicans:

  • IC₅₀: 4.3 μM (compared to fluconazole IC₅₀: 8.1 μM)

Antiviral Applications

HSV-1/2 Inhibition:

  • Topical 1% formulations reduced lesion severity by 89% in guinea pig models .

  • Oral administration (5 mg/kg) decreased viral load 100-fold in genital herpes infections .

BVDV Activity:

  • Compound 11a (7-methyl-1H-imidazo[4,5-g]quinoxaline) showed EC₅₀ = 1.2 μM (SI = 28) .

  • Mechanism involves NS5B polymerase inhibition (Kd = 87 nM) .

Materials Science Applications

Organic Electronics

Thin-film transistors incorporating 1H-imidazo[4,5-g]quinoxaline demonstrate:

  • Hole mobility: 0.45 cm²/V·s

  • On/off ratio: 10⁶–10⁷

Photocatalysts

When functionalized with ruthenium polypyridyl complexes, the compound achieves 92% efficiency in water oxidation (TON = 1,100) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator